N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide
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Overview
Description
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide is a synthetic organic compound characterized by its distinct structure comprising a triazole ring, piperidine ring, and phenyl rings with specific substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction sequence starting from commercially available materials. One common synthetic route involves:
Formation of the triazole ring: : React 3,5-dimethylphenyl azide with an alkyne under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Acylation: : The resulting triazole intermediate is then acylated using piperidine-4-carbonyl chloride under basic conditions to yield the intermediate N-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl amide.
Final coupling: : This intermediate is finally coupled with 3-methoxyphenylacetic acid using standard peptide coupling reagents like EDCI or HATU to afford the target compound.
Industrial Production Methods
For industrial-scale production, the reaction conditions would be optimized for yield and purity. This might involve using flow chemistry to ensure precise control of reaction conditions, thereby enhancing reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions primarily on the piperidine ring and methyl groups.
Reduction: : Selective reduction reactions can modify the triazole ring or carbonyl groups.
Substitution: : Aromatic substitution reactions are possible on the phenyl rings, particularly with electrophilic reagents.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under controlled conditions.
Reduction: : LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: : Halogenating agents, Friedel-Crafts reagents for aromatic substitutions.
Major Products Formed
The products vary depending on the reaction type, but typically include oxidized derivatives, reduced forms, and substituted phenyl rings.
Scientific Research Applications
The compound has diverse applications:
Chemistry: : Used as a building block in synthetic organic chemistry to develop new molecules.
Biology: : Studied for its potential as a ligand in bio-orthogonal chemistry due to the presence of the triazole ring.
Medicine: : Investigated for its pharmacological properties, including potential as an anti-inflammatory or anti-cancer agent.
Industry: : Utilized in the development of novel materials with unique electronic properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazole ring can serve as a pharmacophore, facilitating binding to active sites in proteins. Additionally, the piperidine and phenyl rings can enhance lipophilicity and membrane permeability, aiding in its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-phenylacetamide
N-(1-(1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide
Highlighting Uniqueness
Compared to similar compounds, N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide offers unique steric and electronic properties due to the specific substituents on the phenyl rings, which can significantly influence its reactivity and biological activity.
This compound's unique combination of structural elements and functional groups underpins its varied applications and highlights its significance in scientific research.
Properties
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-17-11-18(2)13-21(12-17)30-16-23(27-28-30)25(32)29-9-7-20(8-10-29)26-24(31)15-19-5-4-6-22(14-19)33-3/h4-6,11-14,16,20H,7-10,15H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPOKKZYHFZBNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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